REACTION_CXSMILES
|
[Br:1]N1C(=O)CCC1=O.[CH2:9]([CH:17]([CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH3:33])[CH2:18][C:19]1[CH:23]=[CH:22][S:21][CH:20]=1)[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16]>CN(C)C=O>[Br:1][C:20]1[S:21][CH:22]=[CH:23][C:19]=1[CH2:18][CH:17]([CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16])[CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH3:33]
|
Name
|
|
Quantity
|
2.58 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
4.9 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)C(CC1=CSC=C1)CCCCCCCCCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Next, the DMF was removed under vacuum and 100 mL water
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with hexane three times
|
Type
|
CUSTOM
|
Details
|
the organic layers were collected
|
Type
|
CUSTOM
|
Details
|
After removal of hexane
|
Type
|
CUSTOM
|
Details
|
a crude product was obtained
|
Type
|
CUSTOM
|
Details
|
was purified by column
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1SC=CC1CC(CCCCCCCCCC)CCCCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 95.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |